molecular formula C20H20N4O4 B4374563 N~4~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

N~4~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4374563
M. Wt: 380.4 g/mol
InChI Key: TVWNIKPMCSPWNZ-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the condensation of 4-methoxyaniline with a suitable pyrazole derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bonds. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their subsequent condensation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo oxidation to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, halo, or other substituted derivatives.

Scientific Research Applications

Chemistry: N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is used as a building block in organic synthesis, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes.

Industry: In the industrial sector, N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can be used in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Uniqueness: N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to its specific pyrazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

3-N,4-N-bis(4-methoxyphenyl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-24-18(20(26)23-14-6-10-16(28-3)11-7-14)17(12-21-24)19(25)22-13-4-8-15(27-2)9-5-13/h4-12H,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWNIKPMCSPWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

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